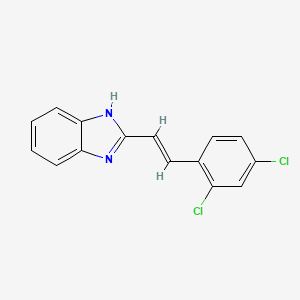
2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4-dichlorostyryl group. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole typically involves the condensation of 2,4-dichlorobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-product formation. The scalability of these methods makes them suitable for large-scale production.
化学反应分析
Types of Reactions: 2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzimidazole.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
科学研究应用
2-(2,4-Dichlorostyryl)-1H-1,3-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells.
相似化合物的比较
- 2-(2,4-Difluorostyryl)benzo[d]oxazole
- 2-(2,4-Dichlorostyryl)benzo[d]oxazole
- 2-(4-Fluorostyryl)benzo[d]thiazole
Comparison: Compared to these similar compounds, 2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole exhibits unique properties due to the presence of the benzimidazole core. This core structure enhances its biological activity and makes it more versatile in various applications. The dichlorostyryl group also contributes to its distinct chemical reactivity and interaction with molecular targets.
属性
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-11-7-5-10(12(17)9-11)6-8-15-18-13-3-1-2-4-14(13)19-15/h1-9H,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMIBXPTGMOQDK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-2-yl)benzamide](/img/structure/B2926342.png)
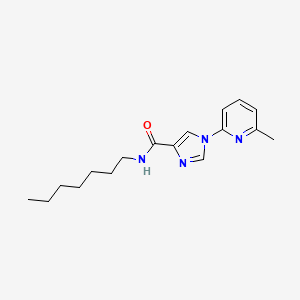
![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2926345.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2926346.png)
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2926348.png)
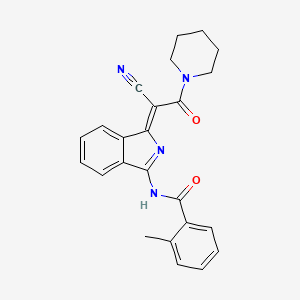
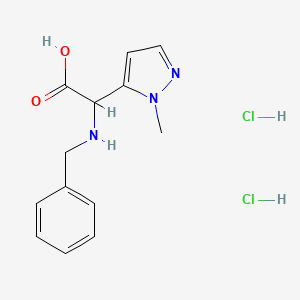
![N-({4-[benzyl(methyl)amino]oxan-4-yl}methyl)prop-2-enamide](/img/structure/B2926354.png)
![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)
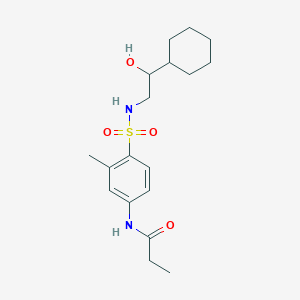
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)

methanone O-isopropyloxime](/img/structure/B2926360.png)
